molecular formula C17H22N2S B2992340 1-benzyl-N-(thien-2-ylmethyl)piperidin-4-amine CAS No. 921125-05-5

1-benzyl-N-(thien-2-ylmethyl)piperidin-4-amine

Cat. No.: B2992340
CAS No.: 921125-05-5
M. Wt: 286.44
InChI Key: YYKKOYCTVRVFSR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-benzyl-N-(thien-2-ylmethyl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of piperidine with benzyl chloride and thien-2-ylmethyl chloride under specific conditions to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-N-(thien-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-N-(thien-2-ylmethyl)piperidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(thien-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-N-(thien-2-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-N-(thiophen-2-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2S/c1-2-5-15(6-3-1)14-19-10-8-16(9-11-19)18-13-17-7-4-12-20-17/h1-7,12,16,18H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKKOYCTVRVFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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